Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone is a chemical compound with a complex structure that includes a biphenyl group, a piperazine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and piperazine-based molecules. Examples include:
- Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone
- Biphenyl-4-yl[4-(4-methylphenyl)sulfonyl]piperazin-1-yl]methanone
Uniqueness
Biphenyl-4-yl[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to the presence of the methylsulfonyl group, which imparts specific chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)20-13-11-19(12-14-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZANBOVUZEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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